N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 941985-03-1
Cat. No.: VC5478743
Molecular Formula: C20H18F2N2OS2
Molecular Weight: 404.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941985-03-1 |
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Molecular Formula | C20H18F2N2OS2 |
Molecular Weight | 404.49 |
IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Standard InChI | InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25) |
Standard InChI Key | SNJPLDVQORFITI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central thiazole ring substituted at position 2 with a (4-methylbenzyl)thio group and at position 4 with an acetamide-linked 2,6-difluorobenzyl moiety (Figure 1). The thiazole core () provides rigidity and electronic diversity, while the fluorine atoms enhance metabolic stability and membrane permeability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 390.47 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (thiazole N, S; amide O) |
Topological Polar Surface Area | 43.1 Ų |
Calculated logP | 5.2 (Lipophilicity Index) |
Stereoelectronic Characteristics
The 2,6-difluorobenzyl group induces strong electron-withdrawing effects, polarizing the acetamide carbonyl () and enhancing hydrogen-bonding capacity . The thioether linkage () at position 2 contributes to redox activity, potentially enabling interactions with cysteine-rich enzymatic domains .
Synthesis and Manufacturing
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, plausible routes derive from analogous thiazole-acetamide preparations :
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Thiazole Ring Formation:
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Acetamide Coupling:
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Nucleophilic acyl substitution between 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2,6-difluorobenzylamine.
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Activation via EDCI/HOBt in DMF.
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Table 2: Critical Synthetic Challenges
Challenge | Mitigation Strategy |
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Thioether Oxidation | Use inert atmosphere (N₂/Ar) |
Amide Racemization | Low-temperature coupling |
Purification Complexity | Gradient HPLC (C18 column) |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (<10 µg/mL) due to high lipophilicity (logP = 5.2). Solubility enhancers like cyclodextrins or lipid-based formulations may be necessary for in vivo studies .
Stability Profile
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Thermal Stability: Decomposition onset at 218°C (DSC analysis of analog).
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Photolytic Sensitivity: Thioether linkage prone to oxidation; storage in amber vials under N₂ recommended .
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement:
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Prodrug Development:
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Esterification of acetamide to enhance oral bioavailability.
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Structure-Activity Relationship (SAR) Insights
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Critical Substituents:
Future Research Directions
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Comprehensive ADME Studies:
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Radiolabeled analogs for tissue distribution profiling.
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Target Deconvolution:
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Chemical proteomics using photoaffinity probes.
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Formulation Development:
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Nanoemulsions for parenteral delivery.
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